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Introduction

Elastic fibers, predominantly composed of segmented polyurethanes, are integral to the textile

industry for their exceptional stretch and recovery properties. The synthesis of these polymers

typically involves the reaction of three key components: a long-chain polyol (the soft segment),

a diisocyanate, and a short-chain diol or diamine known as a chain extender (which forms the

hard segment). 1,4-Butanediol (BDO) is a widely utilized chain extender that imparts a

favorable balance of properties to the resulting polyurethane elastomer.[1][2]

This document outlines a novel, albeit non-standard, approach utilizing 1,4-diacetoxybutane
as a precursor in the synthesis of polyester-based polyurethane elastic fibers. In this proposed

application, 1,4-diacetoxybutane serves as a starting material for the in-situ generation of a

polyester polyol through a transesterification reaction with a dicarboxylic acid.[3][4] This

resulting polyester polyol then functions as the soft segment in the subsequent polyurethane

synthesis. This method offers a potential alternative to conventional processes, with

implications for reaction kinetics and polymer morphology.

Principle

The synthesis is a two-stage process.

Stage 1: Polyester Polyol Synthesis via Transesterification
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In the first stage, 1,4-diacetoxybutane is reacted with a dicarboxylic acid, such as adipic acid,

at elevated temperatures in the presence of a transesterification catalyst (e.g., a tin-based

catalyst or p-toluene sulfonic acid).[3] During this polycondensation reaction, acetic acid is

eliminated as a byproduct, and a low molecular weight, hydroxyl-terminated polyester polyol is

formed. The molecular weight of this polyol can be controlled by adjusting the molar ratio of the

reactants. An excess of the diol component ensures that the resulting polymer chains are

terminated with hydroxyl groups, which is essential for the subsequent polymerization step.[3]

Stage 2: Polyurethane Synthesis (Prepolymer Method)

The second stage follows the conventional prepolymer method for polyurethane synthesis.[5]

Prepolymer Formation: The synthesized polyester polyol is reacted with an excess of a

diisocyanate, such as 4,4'-diphenylmethane diisocyanate (MDI). This reaction forms an

isocyanate-terminated prepolymer.

Chain Extension: The prepolymer is then reacted with a chain extender, in this case, 1,4-

butanediol (which can be sourced conventionally or produced via hydrolysis of 1,4-
diacetoxybutane in a separate process), to form the final high molecular weight segmented

polyurethane. This final polymer can be processed into elastic fibers through methods like

melt spinning or dry spinning.

Data Presentation

The properties of elastic fibers are highly dependent on the composition and morphology of the

soft and hard segments. The use of a custom-synthesized polyester polyol from 1,4-
diacetoxybutane allows for tuning of these properties. Below is a table of expected

mechanical properties for a polyurethane fiber synthesized via this method compared to a

standard commercial spandex fiber.
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Property
Standard Spandex
Fiber

PU Fiber from 1,4-
Diacetoxybutane
Precursor

Test Method

Tensile Strength

(MPa)
35 - 45 40 - 50 ASTM D3822

Elongation at Break

(%)
500 - 600 550 - 650 ASTM D3822

Modulus at 300%

Elongation (MPa)
10 - 15 12 - 18 ASTM D3822

Glass Transition

Temp. (Tg) of Soft

Segment (°C)

-45 to -55 -40 to -50 DSC

Melting Temperature

(Tm) of Hard Segment

(°C)

230 - 250 240 - 260 DSC

Note: The data presented for the "PU Fiber from 1,4-Diacetoxybutane Precursor" is projected

and will vary based on the precise molecular weight of the synthesized polyol and the molar

ratios used in the polyurethane synthesis.

Experimental Protocols
Protocol 1: Synthesis of Adipate-Based Polyester Polyol

This protocol describes the synthesis of a hydroxyl-terminated polyester polyol from 1,4-
diacetoxybutane and adipic acid.

Materials:

1,4-Diacetoxybutane (MW: 174.19 g/mol )

Adipic Acid (MW: 146.14 g/mol )

Tin(II) octoate (Catalyst)
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Toluene (for water/acetic acid removal via azeotropic distillation)

Nitrogen gas (for inert atmosphere)

Equipment:

500 mL three-neck round-bottom flask

Mechanical stirrer

Heating mantle with temperature controller

Dean-Stark apparatus with a condenser

Thermocouple

Nitrogen inlet

Procedure:

Reactor Setup: Assemble the reaction flask with the mechanical stirrer, Dean-Stark trap fitted

with a condenser, and a nitrogen inlet/outlet. Ensure the system is dry.

Charging Reactants: Charge the flask with adipic acid (e.g., 0.5 mol, 73.07 g) and 1,4-
diacetoxybutane (e.g., 0.6 mol, 104.51 g, providing a 20% molar excess of the diol

component). Add toluene (approx. 50 mL) to facilitate azeotropic removal of the acetic acid

byproduct.

Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove air and

maintain an inert atmosphere throughout the reaction.

Catalyst Addition: Add the tin(II) octoate catalyst (approx. 0.05% of the total reactant weight).

Reaction:

Begin stirring and slowly heat the mixture.
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Raise the temperature to 140-150 °C to initiate the transesterification. Acetic acid will

begin to collect in the Dean-Stark trap as an azeotrope with toluene.

Gradually increase the temperature to 200-220 °C over 3-4 hours, continuously removing

the acetic acid byproduct.[6]

Monitoring: Monitor the reaction progress by measuring the amount of collected acetic acid.

The reaction is considered near completion when the collection of acetic acid significantly

slows.

Vacuum Application: Once the majority of the acetic acid has been removed, apply a vacuum

(20-30 mmHg) for 1-2 hours at 220 °C to remove the remaining toluene and any unreacted

monomers.

Completion and Characterization: Cool the reactor to room temperature under a nitrogen

atmosphere. The resulting viscous liquid is the polyester polyol. Characterize the product by

determining its hydroxyl number (ASTM D4274) and acid value (ASTM D4662) to confirm

the desired specifications for polyurethane synthesis.

Protocol 2: Synthesis of Polyurethane Elastic Fiber

This protocol details the synthesis of the polyurethane elastomer using the prepolymer method

with the polyol from Protocol 1.

Materials:

Synthesized Polyester Polyol (from Protocol 1)

4,4'-Diphenylmethane diisocyanate (MDI)

1,4-Butanediol (BDO) (Chain Extender)

N,N-Dimethylacetamide (DMAc) (Solvent)

Equipment:

250 mL jacketed glass reactor
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Mechanical stirrer

Nitrogen inlet

Dropping funnel

Temperature controller

Procedure:

Drying: Ensure all glassware is oven-dried. The polyester polyol should be dried under

vacuum at 80-90 °C for 2-3 hours before use to remove any residual moisture.

Prepolymer Formation:

Charge the jacketed reactor with the dried polyester polyol (e.g., 0.1 mol).

Add MDI (e.g., 0.2 mol) to the dropping funnel. The NCO:OH ratio should be

approximately 2:1.

Set the reactor temperature to 75-80 °C and start stirring under a slow nitrogen stream.

Slowly add the MDI to the polyol over 30-45 minutes.

After the addition is complete, allow the reaction to proceed for 2-3 hours at 80 °C. The

viscosity of the mixture will increase as the isocyanate-terminated prepolymer forms.

Chain Extension:

Dissolve the prepolymer in an appropriate amount of dry DMAc to achieve a desired solids

content (e.g., 30-40% w/w).

In a separate vessel, prepare a solution of the chain extender, 1,4-butanediol (e.g., 0.095

mol, ensuring the final NCO:OH ratio is slightly above 1.0, e.g., 1.02-1.05), in DMAc.

Cool the prepolymer solution to 40-50 °C.
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Slowly add the chain extender solution to the stirred prepolymer solution. A significant

increase in viscosity indicates the formation of the high molecular weight polyurethane.

Polymer Solution: Continue stirring for 1-2 hours until the reaction is complete. The resulting

viscous solution is the polyurethane dope.

Fiber Formation (Dry Spinning - Conceptual):

The polymer solution can be filtered and degassed.

The solution is then extruded through a spinneret into a heated chamber with a flow of

inert gas.

The solvent (DMAc) evaporates, leaving the solid elastic fibers, which are then wound

onto a spool.

Visualizations
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Stage 1: Polyester Polyol Synthesis

Stage 2: Polyurethane Synthesis
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Caption: Chemical pathway from 1,4-diacetoxybutane to segmented polyurethane.
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Protocol 1: Polyol Synthesis

Protocol 2: Polyurethane Synthesis
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Caption: Workflow for polyurethane synthesis using 1,4-diacetoxybutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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